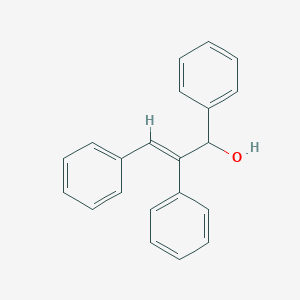

1,2,3-triphenyl-2-propen-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H18O |

|---|---|

Molecular Weight |

286.4g/mol |

IUPAC Name |

(E)-1,2,3-triphenylprop-2-en-1-ol |

InChI |

InChI=1S/C21H18O/c22-21(19-14-8-3-9-15-19)20(18-12-6-2-7-13-18)16-17-10-4-1-5-11-17/h1-16,21-22H/b20-16+ |

InChI Key |

QMCPCLHQCXJHSB-CAPFRKAQSA-N |

SMILES |

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(C3=CC=CC=C3)O |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(C3=CC=CC=C3)O |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(C3=CC=CC=C3)O |

Origin of Product |

United States |

Synthetic Methodologies for 1,2,3 Triphenyl 2 Propen 1 Ol

Classical Approaches in the Synthesis of 1,2,3-Triphenyl-2-propen-1-ol

Classical methods for the synthesis of this compound primarily rely on well-established reactions such as Grignard additions and various condensation and carbonyl transformation reactions. These methods are foundational in organic synthesis and provide reliable pathways to the target molecule.

Grignard Reactions and Analogous Organometallic Additions

Grignard reactions are a cornerstone for the formation of carbon-carbon bonds and the synthesis of alcohols. While direct synthesis of this compound via a single Grignard step is complex, analogous reactions provide a clear precedent. For instance, the synthesis of the related compound 1,1,3-triphenylprop-2-yn-1-ol is achieved through the reaction of a phenylacetylide, formed by deprotonating phenylacetylene (B144264) with a Grignard reagent like ethyl magnesium bromide, which then acts as a nucleophile attacking benzophenone (B1666685). unifap.brsciencemadness.orgnih.gov This highlights the utility of organometallic reagents in constructing triphenyl-substituted alcohol frameworks.

A plausible Grignard-based approach to a saturated analogue, 1,2,3-triphenylpropan-2-ol, involves the addition of a benzylmagnesium halide to 1,2-diphenylethan-1-one (deoxybenzoin), or the addition of a phenylmagnesium halide to 1,3-diphenylpropan-2-one. Such strategies underscore the versatility of Grignard reagents in accessing sterically hindered tertiary alcohols. lookchem.com The synthesis of triphenylmethanol (B194598) itself is a classic example, often performed in undergraduate laboratories, involving the reaction of phenylmagnesium bromide with either benzophenone or an ester like methyl benzoate. sciencemadness.org

Key considerations for these reactions include the stringent requirement for anhydrous conditions, as Grignard reagents are highly reactive towards water. sciencemadness.org The purity of the magnesium and the solvent is also crucial for the success of the reaction.

Condensation Reactions and Carbonyl-Based Transformations

Condensation reactions are instrumental in forming the carbon skeleton of this compound, primarily through the synthesis of its immediate precursor, 1,2,3-triphenyl-2-propen-1-one (an α-phenylchalcone). nih.gov The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of a ketone with an aldehyde. chemsrc.commdpi.com In the case of 1,2,3-triphenyl-2-propen-1-one, this would involve the condensation of 1,2-diphenylethan-1-one (deoxybenzoin) with benzaldehyde.

An alternative one-pot synthesis for 1,2,3-triaryl-2-propen-1-ones involves the reductive trimerization of aromatic aldehydes using tetrachlorosilane (B154696) and zinc at room temperature. researchgate.net This provides a novel and efficient route to the chalcone (B49325) precursor.

Once the α,β-unsaturated ketone (chalcone) is obtained, the final step is the reduction of the carbonyl group to the corresponding alcohol. This transformation can be achieved using various reducing agents.

| Precursor | Reagents | Product | Reaction Type |

| 1,2-Diphenylethan-1-one and Benzaldehyde | Base (e.g., NaOH) | 1,2,3-Triphenyl-2-propen-1-one | Claisen-Schmidt Condensation chemsrc.commdpi.com |

| Aromatic Aldehydes | SiCl4, Zn | 1,2,3-Triaryl-2-propen-1-ones | Reductive Trimerization researchgate.net |

| 1,2,3-Triphenyl-2-propen-1-one | Reducing Agent (e.g., NaBH4) | This compound | Carbonyl Reduction |

Modern Catalytic Methods for this compound Synthesis

Modern synthetic methods focus on the use of catalysts to improve efficiency, selectivity, and sustainability. For the synthesis of this compound, these methods are particularly relevant in the reduction of the precursor chalcone and in controlling the stereochemistry of the final product.

Transition Metal-Catalyzed Carbon-Carbon Bond Formation

While classical methods are effective, transition metal-catalyzed reactions offer powerful alternatives for forming the core structure. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are widely used for creating carbon-carbon bonds. thermofisher.comkyoto-u.ac.jp For instance, a Heck-type reaction could potentially be envisioned between an aryl halide and a vinyl alcohol derivative to construct the triphenylpropenol framework.

More directly applicable to the synthesis of the allylic alcohol is the transition metal-catalyzed isomerization of allylic alcohols to generate enolate equivalents, which can then react with electrophiles. scispace.comnih.govdiva-portal.org This methodology allows for the regioselective formation of carbon-carbon bonds. Furthermore, transition metal catalysts can directly activate allylic alcohols for nucleophilic substitution, providing another atom-economical route to derivatives. rsc.org

Catalytic hydrogenation is a key modern technique for the reduction of the precursor chalcone. arkat-usa.orgresearchgate.netlibretexts.orgrsc.org Various transition metal catalysts, including those based on ruthenium, are effective for this transformation. For example, Ru(II) complexes have been shown to catalyze the hydrogenation of chalcones. acs.org

Enantioselective and Diastereoselective Synthetic Routes to this compound

Achieving stereocontrol is a significant challenge in the synthesis of complex molecules like this compound. Modern catalytic methods have made substantial progress in enantioselective and diastereoselective synthesis.

The asymmetric reduction of the precursor, 1,2,3-triphenyl-2-propen-1-one, is a primary strategy. This can be achieved through catalytic asymmetric transfer hydrogenation. For example, Ru(II) catalysts with chiral ligands have been successfully used for the asymmetric transfer hydrogenation of various chalcones to produce chiral 1,3-diarylpropan-1-ols with high enantioselectivity. acs.orgnih.gov While this method reduces both the double bond and the carbonyl group, selective reduction of just the carbonyl in an enantioselective manner is also a key area of research.

Chiral phosphoric acids have also been employed as catalysts for the asymmetric reduction of trans-chalcones. acs.org A BINOL-derived boro-phosphate catalyst, for instance, has been used for the transfer hydrogenation of the carbon-carbon double bond of chalcones with high enantioselectivity. acs.org Adapting such systems for the selective reduction of the carbonyl group could provide a route to enantiomerically enriched this compound.

Another approach involves the use of rare-earth metal catalysts. Chiral ytterbium complexes have been shown to catalyze the enantioselective reduction of chalcones to the corresponding alcohols with good yields and moderate to good enantioselectivities. thieme-connect.com

| Catalytic System | Reaction Type | Product Type | Selectivity |

| Ru(II) with chiral ligands | Asymmetric Transfer Hydrogenation | Chiral 1,3-diarylpropan-1-ols | High enantioselectivity acs.orgnih.gov |

| BINOL-derived boro-phosphate | Asymmetric Transfer Hydrogenation | Chiral dihydrochalcones | High enantioselectivity acs.org |

| Chiral Ytterbium complexes | Enantioselective Reduction | Chiral allylic alcohols | Good enantioselectivity thieme-connect.com |

Precursor Chemistry and Derivatization Strategies for this compound

The primary precursor for the synthesis of this compound is its corresponding ketone, 1,2,3-triphenyl-2-propen-1-one (α-phenylchalcone). nih.gov The synthesis of this precursor is well-established through the Claisen-Schmidt condensation of deoxybenzoin (B349326) and benzaldehyde. chemsrc.commdpi.com

The derivatization of this compound can be explored through the reactivity of its allylic alcohol functional group. Allylic alcohols are versatile intermediates that can undergo a range of transformations. For example, the hydroxyl group can be converted into a better leaving group, such as a sulfonate ester, to facilitate nucleophilic substitution reactions. google.com This would allow for the introduction of a wide variety of functional groups at the carbinol carbon.

Furthermore, the double bond in this compound can undergo various addition reactions. Epoxidation of the double bond, for instance, would yield an epoxy alcohol, a valuable synthetic intermediate. google.com The stereochemistry of this epoxidation could potentially be controlled using chiral catalysts.

Synthesis from Related Propenyl and Propynyl Alcohol Derivatives

The creation of this compound can be achieved through the chemical modification of closely related unsaturated alcohol structures, such as propargyl alcohols (propynyl alcohols) and other propenol derivatives.

One key precursor is 1,1,3-triphenylprop-2-yn-1-ol, a tertiary propargyl alcohol. chemicalbook.com The synthesis of this starting material often involves a Grignard reaction, a powerful tool for forming carbon-carbon bonds. sciencemadness.org In a typical procedure, an organomagnesium halide (Grignard reagent), such as ethylmagnesium bromide, is prepared first. This reagent then acts as a strong base to deprotonate a terminal alkyne like phenylacetylene. The resulting phenylacetylide anion is a potent nucleophile that subsequently attacks the electrophilic carbonyl carbon of benzophenone. An acidic workup then yields 1,1,3-triphenylprop-2-yn-1-ol. sciencemadness.orgdoi.org The conversion of this propargyl alcohol to the target molecule, this compound, involves the reduction of the alkyne triple bond to an alkene double bond.

Another approach involves the direct synthesis from other propenol derivatives. For instance, the synthesis of various 1,3-diphenyl-2-propen-1-one derivatives has been described, which are structurally related to the target compound. nih.gov These syntheses can involve Grignard reactions with appropriate aldehydes followed by oxidation of the resulting secondary alcohol to a ketone. nih.gov While not a direct synthesis of this compound, these methods highlight the utility of building blocks like propenols and the potential for their conversion to the desired triphenylpropenol structure.

The stereochemistry of the resulting double bond (E/Z isomerism) is a critical aspect of these syntheses. The specific reagents and reaction conditions employed during the reduction of the propargyl alcohol or other synthetic steps will determine the isomeric form of the final product. chemsrc.com For example, certain reduction methods are known to produce specific stereoisomers.

Table 1: Synthesis of 1,1,3-Triphenylprop-2-yn-1-ol (A Precursor)

| Reactants | Reagent | Product | Key Reaction Type |

|---|---|---|---|

| Phenylacetylene, Benzophenone | Ethylmagnesium bromide | 1,1,3-Triphenylprop-2-yn-1-ol | Grignard Reaction |

This table outlines the Grignard reaction used to synthesize a key precursor to this compound.

Strategic Derivatization for Synthetic Utility and Characterization

Derivatization, the process of transforming a chemical compound into a related substance (a derivative), serves two primary purposes in the context of this compound: it facilitates the characterization and confirmation of the compound's structure, and it unlocks its potential for use in further synthetic applications.

One common derivatization strategy for alcohols is conversion to an ester or ether. For characterization, forming a crystalline derivative with a sharp melting point can aid in identification. For synthetic utility, the hydroxyl group of this compound can be protected to prevent it from interfering with subsequent reactions at other sites in the molecule. The use of protecting groups, such as in the synthesis of 2-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole, demonstrates how a hydroxyl group can be temporarily modified to direct a reaction's outcome. researchgate.net

Furthermore, the double bond in the propenol backbone offers another site for derivatization. For example, oxidation of the alcohol to the corresponding ketone, 1,2,3-triphenyl-2-propen-1-one (also known as α-phenylchalcone), creates a new compound with different chemical properties and potential applications. nih.gov This ketone can then participate in a variety of reactions, such as conjugate additions or cycloadditions.

The strategic derivatization of related compounds highlights the versatility of the triphenylpropenyl framework. For example, 1,1,2-triphenylpropane (B1228771) and -propene derivatives have been synthesized for potential use in medicinal products. google.com These syntheses may involve steps like dehydrogenation to introduce unsaturation. google.com

Table 2: Examples of Strategic Derivatization

| Starting Compound | Reagent/Reaction Type | Derivative | Purpose |

|---|---|---|---|

| This compound | Oxidizing Agent | 1,2,3-Triphenyl-2-propen-1-one | Synthetic Intermediate |

| Alcohol | Protecting Group Reagent | Protected Alcohol | Prevent unwanted side reactions |

This table provides examples of how derivatization can be used for characterization and to create new synthetic intermediates.

Green Chemistry Principles in this compound Production

Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. kahedu.edu.inwjbphs.com The application of these principles to the synthesis of this compound seeks to improve the environmental footprint and sustainability of its production.

Key principles of green chemistry relevant to this synthesis include:

Waste Prevention: Designing synthetic routes that generate minimal waste is a primary goal. kahedu.edu.in This can be achieved by maximizing atom economy, where the maximum number of atoms from the reactants are incorporated into the final product.

Use of Safer Solvents and Reagents: Traditional organic syntheses often employ hazardous solvents and reagents. Green chemistry encourages the use of safer alternatives, such as water or solvent-free reaction conditions. wjbphs.com For example, microwave-assisted synthesis of some heterocyclic compounds has been shown to be more efficient and environmentally friendly than conventional methods. doi.orgwjbphs.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. kahedu.edu.in Microwave-assisted synthesis can often significantly shorten reaction times, leading to energy savings. wjbphs.com

Use of Catalysis: Catalytic reagents are preferred over stoichiometric reagents because they are used in small amounts and can be recycled, reducing waste. scispace.com

Avoiding Chemical Derivatives: Reducing the use of protecting groups or other temporary modifications can streamline a synthesis, reducing the number of steps and the amount of waste generated. scispace.com

While specific research on the green synthesis of this compound is not extensively detailed in the provided search results, the principles of green chemistry can be applied to its known synthetic routes. For instance, exploring catalytic reductions of 1,1,3-triphenylprop-2-yn-1-ol or developing one-pot syntheses that minimize purification steps would be in line with green chemistry goals. The move towards more environmentally benign syntheses is a continuous effort in modern organic chemistry. scispace.com

Table 3: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

|---|---|---|

| Waste Prevention | Maximize atom economy in reaction steps | Reduced byproducts and environmental impact |

| Safer Solvents | Use of water or solvent-free conditions | Reduced toxicity and disposal costs |

| Energy Efficiency | Microwave-assisted reactions | Shorter reaction times, lower energy use |

| Catalysis | Use of recyclable catalysts for reduction | Reduced waste from stoichiometric reagents |

This table illustrates how green chemistry principles can be applied to the synthesis of this compound.

Reactivity and Transformation of 1,2,3 Triphenyl 2 Propen 1 Ol

Isomerization and Rearrangement Processes

The structural arrangement of 1,2,3-triphenyl-2-propen-1-ol makes it susceptible to various isomerization and rearrangement reactions, leading to the formation of more stable or functionally transformed molecules.

Allylic Alcohol Isomerization Mechanisms (e.g., to Ketones)

Allylic alcohols, such as this compound, can undergo isomerization to their corresponding carbonyl compounds. In this case, the expected product is the ketone 1,2,3-triphenyl-2-propen-1-one. nih.gov This transformation is thermodynamically favorable due to the greater stability of the carbonyl group compared to the alkene and alcohol moieties. The isomerization can be catalyzed by a variety of reagents, particularly transition metal complexes. nih.govuni-rostock.de

The most common mechanisms for this transformation involve the formation of a metal-hydride species or a π-allyl complex. A general representation of a metal-catalyzed isomerization involves the following steps:

Coordination: The alkene of the allylic alcohol coordinates to the metal center.

Oxidative Addition/Hydride Transfer: The O-H bond of the alcohol undergoes oxidative addition to the metal, or a hydride is transferred from the carbinol carbon to the metal, forming a metal-hydride intermediate.

Rearrangement: The intermediate rearranges, often through a π-allyl or enolate-type species.

Reductive Elimination/Hydride Transfer: The metal-hydride reductively eliminates or transfers the hydride to the former vinylic carbon, leading to the formation of the enol.

Tautomerization: The resulting enol rapidly tautomerizes to the more stable ketone.

Recent advancements have also explored electrocatalytic methods for the isomerization of allylic alcohols, which can proceed through a radical-mediated hydrogen atom transfer (HAT) mechanism. mdpi.com

Table 1: Proposed Isomerization of this compound to 1,2,3-Triphenyl-2-propen-1-one

| Reactant | Product | Catalyst Type |

| This compound | 1,2,3-Triphenyl-2-propen-1-one | Transition Metals (e.g., Ru, Rh, Fe, Co) |

Investigation of Other Skeletal and Functional Group Rearrangements

Beyond simple isomerization, the triphenyl-substituted framework of this compound allows for the possibility of more complex skeletal rearrangements, particularly under acidic conditions that can generate carbocationic intermediates. The stability of a potential tertiary carbocation adjacent to two phenyl groups could drive such processes.

One notable type of rearrangement in related systems is the pinacol rearrangement , which occurs in 1,2-diols. While this compound is not a diol, related structures can undergo pinacol-type rearrangements under certain reaction conditions. cambridgescholars.com For instance, if the double bond were to be dihydroxylated, the resulting triol could potentially undergo a pinacol-like rearrangement.

Furthermore, rearrangements involving the migration of a phenyl group are plausible, especially if a carbocation is formed at a position that would be stabilized by such a migration (a Wagner-Meerwein rearrangement). cambridgescholars.com The specific conditions required to induce such rearrangements in this compound would likely involve strong acids or Lewis acids. There is also potential for dyotropic rearrangements, which involve the simultaneous migration of two substituents. nih.gov

Reactions of the Hydroxyl Moiety

The secondary hydroxyl group is a primary site for the functionalization of this compound through oxidation, substitution, or esterification reactions.

Oxidation Pathways and Stereochemical Implications

The oxidation of the secondary alcohol in this compound can lead to the formation of the corresponding ketone, 1,2,3-triphenyl-2-propen-1-one. A variety of oxidizing agents can be employed for this transformation.

Chromium-based reagents: Reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) are commonly used for the oxidation of secondary alcohols to ketones without significantly affecting the double bond. The use of chromium trioxide under acidic conditions on allylic alcohols can lead to either the enone or an epoxy-ketone, depending on the stereochemistry of the substrate. rsc.org

Manganese dioxide (MnO₂): Activated manganese dioxide is a highly selective reagent for the oxidation of allylic and benzylic alcohols. jove.com It operates under mild conditions and is unlikely to affect the alkene or the phenyl groups. The reaction proceeds via a radical intermediate on the surface of the MnO₂. jove.com

Swern and Dess-Martin oxidations: These methods utilize dimethyl sulfoxide (B87167) (DMSO) activation and a hypervalent iodine reagent, respectively, and are known for their mild conditions and high yields in converting secondary alcohols to ketones. harvard.edu

The stereochemistry at the carbinol center is lost upon oxidation to the planar ketone. However, if the oxidation is performed using enzymatic catalysts, such as certain alcohol oxidases, it can be highly enantioselective, preferentially oxidizing one enantiomer of the racemic alcohol and allowing for kinetic resolution. researchgate.net

Table 2: Common Oxidizing Agents for Secondary Allylic Alcohols

| Reagent | Product | Conditions | Selectivity |

| MnO₂ | Ketone | Neutral, various solvents | Highly selective for allylic/benzylic alcohols jove.com |

| PCC | Ketone | Anhydrous CH₂Cl₂ | Good for primary and secondary alcohols |

| Dess-Martin Periodinane | Ketone | CH₂Cl₂ | Mild, avoids heavy metals |

| Swern Oxidation | Ketone | DMSO, oxalyl chloride, Et₃N, low temp. | Mild, high yield harvard.edu |

Substitutions and Esterifications for Functionalization

The hydroxyl group can be converted to other functional groups through substitution reactions. For instance, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can replace the hydroxyl group with a chlorine or bromine atom, respectively. These reactions typically proceed via an Sₙ2 or Sₙi mechanism. The activation of the alcohol with reagents like triphenylphosphine (B44618) and diethylazodicarboxylate (DEAD) in the Mitsunobu reaction allows for substitution with a variety of nucleophiles with inversion of stereochemistry. unco.edu

Esterification is a key reaction for the functionalization of the hydroxyl group. organic-chemistry.org Due to the steric hindrance from the three phenyl groups, direct Fischer esterification with a carboxylic acid and a strong acid catalyst might be slow. More efficient methods for esterifying hindered alcohols include:

Reaction with acyl chlorides or anhydrides: In the presence of a non-nucleophilic base like pyridine, this compound can be readily converted to its corresponding ester. jove.com

Steglich esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate ester formation under mild conditions. rsc.org This method is particularly effective for sterically hindered alcohols. rsc.org

Table 3: Selected Esterification Methods for Hindered Alcohols

| Method | Reagents | Key Features |

| Acyl Chloride/Anhydride | RCOCl or (RCO)₂O, Pyridine | High reactivity, suitable for hindered alcohols. jove.com |

| Steglich Esterification | RCOOH, DCC/EDC, DMAP | Mild conditions, high yield for hindered substrates. rsc.org |

| Dual Activation | Anhydride, MgBr₂, Tertiary Amine | Effective for very hindered alcohols. acs.org |

Reactions of the Alkene Moiety

The carbon-carbon double bond in this compound is electron-rich and can undergo a variety of addition reactions. However, the reactivity is influenced by the steric bulk of the three phenyl groups.

Electrophilic Addition: The alkene can react with electrophiles. For example, the addition of hydrogen halides (HX) would be expected to follow Markovnikov's rule, with the hydrogen adding to the less substituted carbon and the halide to the more substituted carbon, which is also a benzylic position. However, the stability of the resulting carbocation would be a key determinant. Halogenation with Br₂ or Cl₂ would lead to the formation of a vicinal dihalide. In the presence of a nucleophilic solvent like water, a halohydrin would be formed. libretexts.orgjove.com

Hydrogenation: Catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂), would reduce the double bond to a single bond, yielding 1,2,3-triphenylpropan-1-ol. The hydroxyl group itself is generally stable to these conditions.

Epoxidation: The alkene can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The stereochemistry of the epoxidation can be influenced by the adjacent hydroxyl group, which can direct the oxidant to the syn face of the double bond through hydrogen bonding. wikipedia.org

Diels-Alder Reaction: The alkene could potentially act as a dienophile in a Diels-Alder reaction, although its reactivity would be diminished by the steric hindrance of the phenyl groups.

The presence of electron-withdrawing groups can render an alkene susceptible to nucleophilic addition, but in the case of this compound, the phenyl groups and the hydroxyl group are generally considered electron-donating or neutral in this context, making electrophilic addition the more probable pathway. inflibnet.ac.in

Hydrogenation and Selective Reduction Strategies

The reduction of this compound and its unsaturated precursor, 1,2,3-triphenylpropene-1, can be achieved through catalytic hydrogenation, though conditions can be tailored to achieve different degrees of saturation.

Exhaustive Hydrogenation

Complete saturation of both the aliphatic double bond and all aromatic rings of the triphenyl system requires forcing conditions. Research has shown that heating 1,2,3-triphenylpropene-1, a direct dehydration product of 1,2,3-triphenylpropanol, with a rhodium-on-carbon catalyst under high hydrogen pressure effectively reduces the entire unsaturated structure. prepchem.com The reaction proceeds in a stepwise manner, initially at lower temperatures to saturate the alkene bond and then at higher temperatures and pressures to hydrogenate the three phenyl rings, yielding 1,2,3-tricyclohexylpropane. prepchem.com It was reported that this process results in at least 95% hydrogenation of both the aromatic and aliphatic unsaturated bonds. prepchem.com

Table 1: Exhaustive Hydrogenation of 1,2,3-Triphenylpropene System

| Starting Material | Catalyst | Solvent | Temperature (°C) | Pressure ( kg/cm ²) | Product | Source |

|---|

Selective Reduction

While specific studies on the selective reduction of this compound are not detailed in the searched literature, strategies for selectively reducing the carbon-carbon double bond in similar α,β-unsaturated allylic alcohols are well-established. Homogeneous catalysts, such as Wilkinson's catalyst (tris(triphenylphosphine)rhodium chloride), are known to selectively reduce sterically unhindered double bonds without affecting other functional groups like ketones or, in this context, the phenyl rings. orgsyn.org For instance, the catalytic hydrogenation of trans-3-phenyl-2-propen-1-ol (cinnamyl alcohol) using a rhodium complex under a hydrogen atmosphere yields 3-phenyl-1-propanol, demonstrating selective saturation of the alkene bond. koreascience.kr This suggests that similar selective reduction of the double bond in this compound to produce 1,2,3-triphenylpropanol is feasible under controlled conditions with appropriate catalysts.

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

The carbon-carbon double bond in allylic alcohols can participate in cycloaddition reactions. The 1,3-dipolar cycloaddition, for example, is a significant reaction for forming five-membered heterocyclic rings. wikipedia.org This type of reaction has been reported for various allylic alcohols and related systems, including intramolecular [2+3] cycloadditions of nitrile oxides with allylic alcohol derivatives and Lewis acid-promoted [3+2] cycloadditions of oxaziridines with cyclic allylic alcohols. acs.orgbohrium.com

However, a review of the available scientific literature did not yield specific examples of cycloaddition reactions where this compound is the substrate. The significant steric hindrance around the tetrasubstituted double bond, caused by the three phenyl groups, may impede the approach of a dipole, making such reactions challenging for this particular compound.

Electrophilic and Nucleophilic Additions

Electrophilic Addition

Electrophilic addition is a characteristic reaction of alkenes, where an electrophile attacks the electron-rich C=C double bond, typically forming a carbocation intermediate that is then attacked by a nucleophile. libretexts.org Common electrophilic additions include the addition of hydrogen halides or halogens. savemyexams.com However, the C=C double bond in this compound is tetrasubstituted and heavily encumbered by three phenyl groups. This steric bulk makes the pi electrons of the double bond less accessible and likely disfavors attack by an electrophile, rendering typical electrophilic addition reactions difficult.

Nucleophilic Reactions

The primary site for nucleophilic attack on this compound is the carbon atom bearing the hydroxyl group (C1). As an allylic alcohol, the -OH group can be protonated by an acid to form a good leaving group (water), generating an allylic carbocation. This cation can then be attacked by a nucleophile. This process is a nucleophilic substitution (S_N1 type) reaction. uou.ac.in

Reactions of structurally similar alcohols provide insight into this reactivity. For example, the Friedel-Crafts alkylation of benzene (B151609) with 1,2-diphenyl-2-propanol (B11989151) in the presence of a Lewis acid (AlCl₃) proceeds through a carbocation intermediate formed by the loss of the hydroxyl group. researchgate.net This suggests that under acidic conditions, this compound could undergo nucleophilic substitution at the C1 position. The reaction of halogenoalkanes (which can be formed from alcohols) with nucleophiles like hydroxide (B78521) ions is a classic example of nucleophilic substitution. chemguide.co.uklibretexts.org

Detailed Reaction Mechanisms and Kinetics of this compound Transformations

The transformations of this compound and its close structural analogs are governed by mechanisms involving carbocation intermediates and catalyst-substrate interactions.

Dehydration and Rearrangement Mechanisms

Acid-catalyzed dehydration of the saturated analog, 1,2,3-triphenylpropanol, produces 1,2,3-triphenylpropene, the unsaturated backbone of the title compound. prepchem.com The reaction proceeds via protonation of the alcohol, loss of water to form a secondary carbocation, which can then eliminate a proton to form the alkene.

In related systems, such as the acid-catalyzed reaction of 1,2-diphenyl-2-propanol with benzene, the mechanism involves the formation of a tertiary carbocation, which can then either alkylate the benzene ring or undergo rearrangement (hydride or phenyl shifts) before reacting. researchgate.net For this compound, an acid-catalyzed reaction would generate a resonance-stabilized allylic carbocation, which could be attacked by a nucleophile at two different positions, potentially leading to a mixture of products.

Kinetic studies on the elimination reactions of the related tertiary alcohol, 1,2,3-triphenyl-2-propanol, over alumina (B75360) catalysts have been used to develop transition-state models, suggesting that the reaction can proceed via an anti-intramolecular E2 mechanism or an intermolecular E2 mechanism depending on the catalyst preparation. lookchem.com

Hydrogenation Mechanism

The mechanism of catalytic hydrogenation involves the interaction of the substrate with the surface of a metal catalyst. orgsyn.org In the case of rhodium-catalyzed reactions of similar allylic alcohols like cinnamyl alcohol, the mechanism is complex and can follow different pathways. koreascience.kr The catalyst can interact with the oxygen atom of the alcohol, leading to dehydrogenation (to form an aldehyde) or hydrogenolysis (cleavage of the C-O bond). koreascience.kr Alternatively, the catalyst can interact with the olefinic system, leading to isomerization of the double bond or its hydrogenation. koreascience.kr For the exhaustive hydrogenation of 1,2,3-triphenylpropene, the reaction likely involves sequential adsorption and reduction of the C=C bond followed by the slower reduction of the aromatic rings on the rhodium catalyst surface. prepchem.com

Table 2: Potential Reaction Pathways and Mechanisms

| Reaction Type | Reagents/Conditions | Key Intermediate | Mechanistic Notes | Relevant Findings |

|---|---|---|---|---|

| Dehydration | Acid (e.g., H₂SO₄), Heat | Allylic Carbocation | Protonation of -OH, loss of H₂O, elimination of H⁺. | The saturated analog, 1,2,3-triphenylpropanol, dehydrates to 1,2,3-triphenylpropene. prepchem.com |

| Nucleophilic Substitution | Acid, Nucleophile (Nu⁻) | Allylic Carbocation | S_N1-type mechanism. Resonance stabilization of the cation could lead to rearranged products. | Similar alcohols undergo acid-catalyzed reactions via carbocation intermediates. researchgate.net |

| Hydrogenation (Selective) | H₂, Wilkinson's Catalyst | Rhodium-alkene complex | Catalyst interacts with the olefinic π-system for selective reduction of the C=C bond. | Cinnamyl alcohol is selectively hydrogenated to 3-phenyl-1-propanol. koreascience.kr |

Stereochemical Aspects of 1,2,3 Triphenyl 2 Propen 1 Ol

Analysis of Inherent Chirality and Stereoisomerism in the Molecular Architecture

The molecular structure of 1,2,3-triphenyl-2-propen-1-ol contains multiple elements of stereoisomerism, leading to a rich stereochemical landscape. The sources of this stereoisomerism are a chiral center and a stereogenic double bond.

A chiral molecule is one that is non-superimposable on its mirror image. The primary source of chirality in this compound is the carbon atom at the C-1 position. This carbon is a stereocenter because it is bonded to four different substituents:

A hydroxyl group (-OH)

A hydrogen atom (-H)

A phenyl group (-C₆H₅)

A 2,3-diphenylpropenyl group (-C(C₆H₅)=CH(C₆H₅))

Due to this chiral center, the molecule can exist as two non-superimposable mirror images, known as enantiomers. These are designated as (R)-1,2,3-triphenyl-2-propen-1-ol and (S)-1,2,3-triphenyl-2-propen-1-ol based on the Cahn-Ingold-Prelog priority rules.

Furthermore, the carbon-carbon double bond between C-2 and C-3 is stereogenic, meaning it can exist in two different geometric configurations. chemspider.com Each carbon of the double bond is attached to two different groups:

C-2 is bonded to a phenyl group and the C-1 unit [CH(OH)(C₆H₅)].

C-3 is bonded to a phenyl group and a hydrogen atom.

This arrangement allows for cis/trans or (Z)/(E) isomerism. nist.gov In the (E)-isomer, the high-priority groups on each carbon of the double bond (the phenyl group on C-3 and the C-1 unit on C-2) are on opposite sides. In the (Z)-isomer, they are on the same side. The (E)-isomer is generally more stable due to reduced steric strain between the bulky substituents. chemspider.comscielo.br

The combination of one chiral center and one stereogenic double bond results in the possibility of four distinct stereoisomers:

(E, R)-1,2,3-triphenyl-2-propen-1-ol

(E, S)-1,2,3-triphenyl-2-propen-1-ol

(Z, R)-1,2,3-triphenyl-2-propen-1-ol

(Z, S)-1,2,3-triphenyl-2-propen-1-ol

The relationship between these isomers is summarized in the table below.

| Isomer Pair | Stereochemical Relationship |

| (E,R) and (E,S) | Enantiomers |

| (Z,R) and (Z,S) | Enantiomers |

| (E,R) and (Z,R) | Diastereomers |

| (E,R) and (Z,S) | Diastereomers |

| (E,S) and (Z,S) | Diastereomers |

| (E,S) and (Z,R) | Diastereomers |

This table illustrates the possible stereoisomeric relationships for this compound.

Asymmetric Synthesis Approaches for Enantioenriched this compound

The synthesis of a single enantiomer of a chiral compound, known as asymmetric synthesis, is a critical goal in modern organic chemistry. For this compound, the most direct strategy to achieve this is through the asymmetric reduction of its prochiral precursor, (E)-1,2,3-triphenyl-2-propen-1-one (α-phenylchalcone). nih.gov This reaction converts the ketone's carbonyl group into a chiral hydroxyl group.

While specific documented examples for the asymmetric reduction of α-phenylchalcone are not prevalent, the principles are well-established through work on analogous α,β-unsaturated ketones. These reactions typically employ a chiral catalyst that delivers a hydride (H⁻) to one face of the carbonyl group preferentially, leading to an excess of one enantiomer.

Common methods that could be applied include:

Catalytic Transfer Hydrogenation: This technique uses a stable hydrogen source, such as isopropanol (B130326) or formic acid, in the presence of a chiral transition metal complex. arkat-usa.org Ruthenium and Rhodium complexes with chiral diamine ligands (e.g., TsDPEN) are highly effective for the asymmetric reduction of various ketones. arkat-usa.orgajchem-b.com

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) with a chiral metal catalyst, often based on Rhodium or Ruthenium with chiral phosphine (B1218219) ligands like BINAP or DuPhos. ajchem-b.com

Chiral Borohydride (B1222165) Reagents: Stoichiometric reducing agents, such as sodium borohydride modified with a chiral ligand (e.g., tartaric acid), can achieve modest to good stereoselectivity. researchgate.net Another well-known system is the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst with a borane (B79455) source. arkat-usa.org

The table below presents data from the asymmetric reduction of chalcone (B49325), a structurally similar α,β-unsaturated ketone, illustrating the potential effectiveness of these methods.

| Catalyst / Reagent | Hydrogen Source | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |

|---|---|---|---|---|---|

| (S,S)-RuCl(p-cymene)(TsDPEN) | HCOOH/Et₃N | Chalcone | 95 | 97 | S |

| (R)-CBS Catalyst / BH₃·SMe₂ | BH₃·SMe₂ | Chalcone | 98 | 95 | R |

| Rh(cod)₂BF₄ / (R,S)-JOSIPHOS | H₂ (50 bar) | Chalcone | >99 | 96 | R |

This interactive table shows representative results for the asymmetric reduction of chalcone, demonstrating methods applicable to the synthesis of enantioenriched this compound. Data is illustrative of the general methodologies.

Diastereoselective Control in Reactions Involving this compound

When a molecule already contains a stereocenter, any reaction that creates a new stereocenter can potentially form diastereomers in unequal amounts. This is known as diastereoselective control. For a chiral, enantioenriched sample of this compound, reactions at the C2=C3 double bond, such as epoxidation or dihydroxylation, are expected to be diastereoselective. The existing stereocenter at C-1 and its associated hydroxyl group can direct the approach of the reagent to one of the two faces of the double bond.

Sharpless Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation is a powerful method for converting alkenes into vicinal diols with high enantioselectivity. researchgate.net When applied to a chiral allylic alcohol like this compound, the reaction becomes diastereoselective. The chiral ligand on the osmium catalyst and the inherent chirality of the substrate both influence the outcome. This can lead to either "matched" or "mismatched" pairings, where the substrate's preference for a particular face either reinforces or opposes the catalyst's preference, resulting in very high or diminished diastereoselectivity, respectively.

The table below summarizes expected diastereoselective reactions on a hypothetical (R)-1,2,3-triphenyl-2-propen-1-ol substrate.

| Reaction | Reagent | Expected Major Product Stereochemistry | Controlling Factor |

|---|---|---|---|

| Directed Epoxidation | m-CPBA or VO(acac)₂/TBHP | (1R, 2R, 3S)-epoxide | Hydrogen bonding directs syn-attack |

| Sharpless Dihydroxylation (Matched) | AD-mix-β | (1R, 2S, 3R)-triol | Substrate and catalyst preferences align |

| Sharpless Dihydroxylation (Mismatched) | AD-mix-α | (1R, 2R, 3S)-triol | Substrate and catalyst preferences oppose |

This interactive table outlines the principles of diastereoselective control for key reactions on the double bond of this compound, based on established mechanisms for allylic alcohols.

Conformational Analysis and Stereoelectronic Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound are governed by a combination of its three-dimensional shape (conformation) and the spatial arrangement of its orbitals (stereoelectronics). wikipedia.orgimperial.ac.uk

Conformational Analysis: Rotation around the C1-C2 single bond gives rise to different conformers. The stability of these conformers is dictated by steric and stereoelectronic interactions. Due to the presence of three bulky phenyl groups, significant steric hindrance is expected. The molecule will adopt conformations that minimize these repulsive interactions. For an allylic alcohol, the key dihedral angle is H-O-C1-C2. The orientation of the hydroxyl group relative to the double bond is critical. Computational studies on similar allylic alcohols show that conformations which minimize allylic strain (repulsive interactions between substituents on the sp² carbon and the sp³ carbon) are favored. researchgate.net For example, placing the large phenyl group at C1 anti-periplanar to the double bond would be a likely low-energy conformation.

Stereoelectronic Effects: Stereoelectronic effects are orbital-based interactions that depend on the geometry of the molecule. imperial.ac.uk In the context of this compound, two main effects are at play:

Hydrogen Bonding: As mentioned in the previous section, the hydroxyl group can act as a hydrogen-bond donor to an incoming electrophilic or oxidizing reagent. researchgate.net The reagent's approach is therefore directed to the syn-face of the double bond relative to the hydroxyl group. This is a powerful stereodirecting effect that relies on the molecule adopting a reactive conformation where the hydroxyl group and the double bond are properly oriented.

Hyperconjugation: This involves the donation of electron density from a filled bonding orbital (σ) to a nearby empty anti-bonding orbital (σ* or π). In this compound, interactions between the σ orbitals of the C1-H or C1-C(phenyl) bonds and the π anti-bonding orbital of the C2=C3 double bond can influence the double bond's electron density and reactivity. The effectiveness of this overlap is highly dependent on the conformation around the C1-C2 bond, requiring a periplanar alignment of the interacting orbitals. These subtle electronic effects can modulate the facial selectivity of reactions at the double bond.

Together, these conformational and stereoelectronic factors create a complex energy surface where certain pathways for reaction are significantly favored, leading to the high levels of selectivity observed in many reactions of allylic alcohols.

Advanced Spectroscopic and Structural Elucidation of 1,2,3 Triphenyl 2 Propen 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone for determining the structure of organic compounds in solution.

Comprehensive 1D and 2D NMR Techniques for Structural Connectivity and Stereochemistry

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of individual atoms. In propan-1-ol, for instance, the hydrogen atoms exist in four distinct chemical environments, leading to four separate peaks in a low-resolution ¹H NMR spectrum. The integrated proton ratio of 3:2:2:1 corresponds to the structural formula. docbrown.info The high-resolution spectrum of propan-1-ol reveals more intricate splitting patterns due to spin-spin coupling between neighboring non-equivalent protons, which can be analyzed using the n+1 rule. docbrown.info

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between atoms. COSY reveals correlations between coupled protons, while HSQC correlates protons with their directly attached carbons. These techniques are crucial for piecing together the carbon framework and assigning specific resonances.

The stereochemistry of molecules with restricted bond rotation, such as those with double bonds or in cyclic systems, can also be investigated using NMR. The E/Z isomerism in alkenes and the cis/trans isomerism in cyclic compounds lead to distinct NMR spectra for each isomer due to the different spatial arrangements of substituents. uou.ac.in

Advanced NMR Methods for Conformational Analysis and Dynamic Processes

Advanced NMR methods are employed to study the three-dimensional arrangement of atoms (conformation) and their movements. Conformational analysis is a key area of research for understanding reaction mechanisms and designing new molecules. researchgate.net Techniques like Nuclear Overhauser Effect (NOE) spectroscopy provide information about through-space proximity of atoms, which is vital for determining the preferred conformation of a molecule.

Dynamic NMR spectroscopy is used to study processes such as ring-flipping in cyclohexanes or the rotation around single bonds. These studies can determine the energy barriers for these processes and the relative populations of different conformers. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. mdpi.com These techniques are based on the principle that molecules vibrate at specific frequencies.

Infrared (IR) Spectroscopy: An IR spectrum is obtained by measuring the absorption of infrared radiation by a molecule. Vibrations that cause a change in the molecule's dipole moment are IR-active. libretexts.org

Raman Spectroscopy: Raman spectroscopy involves scattering light off a molecule and analyzing the frequency shifts. Vibrations that cause a change in the molecule's polarizability are Raman-active. mdpi.com

For molecules with a center of symmetry, IR and Raman spectroscopy are complementary due to the mutual exclusion rule, which states that a vibration cannot be both IR and Raman active. mdpi.com In 1,2,3-triphenyl-2-propen-1-ol, characteristic vibrational bands would be expected for the O-H, C=C, and C-O stretching modes, as well as the aromatic C-H bending modes. The exact frequencies of these vibrations can provide information about the molecular environment and any intermolecular interactions, such as hydrogen bonding.

| Functional Group | Typical IR Frequency (cm⁻¹) ** | Typical Raman Frequency (cm⁻¹) ** |

| O-H (alcohol) | 3200-3600 (broad) | 3200-3600 (weak) |

| C=C (alkene) | 1620-1680 | 1620-1680 (strong) |

| C-O (alcohol) | 1000-1260 | Not prominent |

| Aromatic C-H | 3000-3100 (stretch), 690-900 (bend) | 3000-3100 (stretch), 690-900 (bend) |

Mass Spectrometry for Molecular Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio of ions. It provides the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns. savemyexams.com In a mass spectrometer, a molecule is first ionized to create a molecular ion (M+). The peak with the highest mass-to-charge ratio in the spectrum usually corresponds to this molecular ion, revealing the molecular mass of the compound. savemyexams.com

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is unique to the molecule and can be used to deduce its structure. For alcohols, common fragmentation pathways include the loss of a water molecule (M-18) and the cleavage of the C-C bond adjacent to the oxygen atom. libretexts.orglibretexts.org For example, the mass spectrum of propan-1-ol often shows a prominent peak at m/z 31, corresponding to the [CH₂OH]⁺ fragment. savemyexams.com

Electronic Spectroscopy (UV-Visible) and Chromophore Analysis

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. msu.edu This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. bbec.ac.in The parts of a molecule that absorb light in the UV-Vis region are called chromophores. msu.edulibretexts.org

In this compound, the chromophores are the phenyl groups and the carbon-carbon double bond. The conjugation of the phenyl rings with the double bond shifts the absorption maximum to longer wavelengths. msu.edu The position and intensity of the absorption bands in the UV-Vis spectrum can provide information about the extent of conjugation and the electronic structure of the molecule. This technique is particularly useful for distinguishing between conjugated and non-conjugated systems. bbec.ac.in

| Chromophore | Typical λmax (nm) |

| Isolated C=C | < 200 |

| Conjugated diene | ~217 |

| Benzene (B151609) | ~255 |

| Conjugated system in this compound | Expected > 255 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Molecular Conformation

X-ray crystallography is a powerful technique that provides a definitive three-dimensional structure of a molecule in the solid state. It can determine bond lengths, bond angles, and the absolute stereochemistry of chiral centers. A study on 1,2,3-triphenyl-2-propanol, a related compound, revealed that it crystallizes with two molecules per asymmetric unit, which differ slightly in their conformation. researchgate.net This highlights the ability of X-ray crystallography to capture subtle conformational differences in the solid state. The analysis also showed no intermolecular O-H...O hydrogen bonding, likely due to the steric bulk of the molecules. researchgate.net

Computational and Theoretical Chemistry Studies on 1,2,3 Triphenyl 2 Propen 1 Ol

Quantum Chemical Investigations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are foundational for studying the electronic properties of molecules. j-octa.comresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a system. j-octa.com DFT, particularly with hybrid functionals like B3LYP, has proven to be a reliable method for calculating the geometries and vibrational spectra of organic molecules. researchgate.netresearchgate.net

Computational analysis, likely using DFT methods such as B3LYP with a 6-31G* or larger basis set, would be employed to explore the potential energy surface of the molecule. researchgate.netnih.gov This analysis would identify multiple stable conformers corresponding to different rotational arrangements (dihedral angles) of the phenyl groups and the orientation of the hydroxyl group. The existence of E and Z isomers around the C=C double bond further complicates the conformational landscape. mdpi.com Studies on similar bulky molecules, like stilbene (B7821643) derivatives, confirm that trans isomers are generally more stable than cis isomers due to reduced steric clash. researchgate.net

The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would also be determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. tandfonline.com For 1,2,3-triphenyl-2-propen-1-ol, the HOMO and LUMO are expected to be predominantly localized on the conjugated π-system of the stilbene-like core.

Table 1: Predicted Key Geometric Parameters and Energies for Hypothetical Conformers of this compound (Illustrative)

| Parameter | E-Isomer Conformer 1 | Z-Isomer Conformer 1 | Notes |

|---|---|---|---|

| Relative Energy (kcal/mol) | 0.00 | +4.5 | The E-isomer is expected to be the ground state due to lower steric hindrance. |

| C=C Bond Length (Å) | 1.34 | 1.35 | Typical double bond length, slightly elongated in the more strained Z-isomer. |

| C-O Bond Length (Å) | 1.43 | 1.43 | Standard single bond length for a C(sp²)-OH bond. |

| Phenyl-1 Dihedral (°) | 45 | 55 | Dihedral angles indicate significant twisting of phenyl rings out of the C=C plane to relieve steric strain. |

| Phenyl-2 Dihedral (°) | 50 | 60 | |

| Phenyl-3 Dihedral (°) | 40 | 50 | |

| HOMO-LUMO Gap (eV) | 4.2 | 4.1 | A smaller gap in the less stable isomer suggests higher reactivity. |

Computational methods are essential for mapping out the potential energy surfaces of chemical reactions. nih.govmdpi.com This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states—the high-energy, short-lived configurations that represent the barrier to a reaction. masterorganicchemistry.commercuryconsortium.org

For this compound, one could model various reactions, such as its formation via reduction of the corresponding ketone (1,2,3-triphenyl-2-propen-1-one) or its subsequent acid-catalyzed dehydration. DFT calculations, often at the B3LYP/6-311+G(d,p) level, can be used to locate the transition state structures for these transformations. nih.govrsc.org By calculating the energy difference between the reactants and the transition state, the activation energy (ΔG‡) can be determined, which provides insight into the reaction kinetics. chemrxiv.org For instance, studies on the isomerization of other allylic alcohols have successfully used DFT to elucidate reaction mechanisms and predict the most favorable pathways. nih.govrsc.org

An analysis of a potential reaction, such as the SN2' nucleophilic substitution, would involve modeling the approach of a nucleophile to the C=C double bond. rsc.org Calculations would reveal the geometry of the transition state, showing the partial formation of the new bond and the partial breaking of the bond to the hydroxyl leaving group. The calculated energetics would help predict whether the reaction is feasible and what products would be favored. nih.gov

Quantum chemistry can predict various spectroscopic properties, which is invaluable for structure elucidation and the interpretation of experimental data.

NMR Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). researchgate.net DFT methods have become extremely popular for these calculations due to their balance of accuracy and computational cost. mdpi.com For this compound, calculations would predict distinct signals for the vinyl, carbinol, and aromatic protons and carbons, with their specific shifts influenced by the molecule's conformation.

Vibrational Spectroscopy (IR and Raman): The calculation of vibrational frequencies helps in assigning the peaks observed in experimental infrared (IR) and Raman spectra. acs.org For this molecule, key predicted vibrations would include the O-H stretching frequency (~3600 cm⁻¹), the C=C stretching frequency (~1650 cm⁻¹), and various C-H and C-C stretching and bending modes from the phenyl rings. acs.org Comparing calculated and experimental spectra can confirm the presence of specific functional groups and provide clues about intermolecular interactions like hydrogen bonding.

Table 2: Illustrative Predicted Spectroscopic Data for E-1,2,3-triphenyl-2-propen-1-ol

| Spectroscopy Type | Predicted Feature | Value | Notes |

|---|---|---|---|

| IR Frequencies (cm⁻¹) | ν(O-H) | ~3630 | Sharp band for a free hydroxyl group. |

| ν(C=C) | ~1655 | Stretch of the central double bond. | |

| ν(C-O) | ~1040 | Carbinol C-O stretch. | |

| ¹H NMR Chemical Shifts (ppm) | δ(OH) | ~2.5 - 4.0 | Variable, depends on solvent and concentration. |

| δ(CH-OH) | ~5.5 | Proton on the carbon bearing the hydroxyl group. | |

| δ(Aromatic H) | ~7.0 - 7.5 | Complex multiplet for the three phenyl rings. | |

| ¹³C NMR Chemical Shifts (ppm) | δ(C-OH) | ~75 | Carbon bearing the hydroxyl group. |

| δ(C=C) | ~130-140 | Olefinic carbons. | |

| δ(Aromatic C) | ~125-145 | Signals for the phenyl carbons. |

Molecular Modeling and Molecular Dynamics Simulations to Understand Dynamics and Interactions

While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. mdpi.com MD simulations rely on force fields—a set of parameters that approximate the potential energy of a system—to calculate the forces between atoms and integrate Newton's equations of motion. mdpi.com

For this compound, an MD simulation would provide insight into its conformational dynamics in solution. rsc.org One could observe the rotation of the phenyl groups and the hydroxyl group, and the transitions between different low-energy conformers. Furthermore, by simulating the molecule in a solvent like water or an organic solvent, one can study its interactions with the surrounding medium. rsc.orgacs.org This includes analyzing the hydrogen bond network formed between the molecule's hydroxyl group and solvent molecules, which influences its solubility and reactivity. The Vienna Ab initio Simulation Package (VASP) is one tool that can perform ab initio MD simulations, where forces are calculated "on the fly" using DFT, providing a highly accurate, though computationally intensive, description of the system's dynamics. researchgate.net

Quantitative Structure-Reactivity/Selectivity Relationships (QSRR/QSSR) Derived from Computational Models

Quantitative Structure-Reactivity/Selectivity Relationship (QSRR/QSSR) models aim to find a statistical correlation between a molecule's computed structural or electronic properties (descriptors) and its experimentally observed reactivity or selectivity. chemrxiv.orgresearchgate.net

A QSRR study for a series of substituted this compound derivatives could be developed to predict their reactivity in a specific reaction, for example, oxidation. chemrxiv.org The process would involve:

Creating a Dataset: Synthesizing a series of related alcohols with different substituents on the phenyl rings. researchgate.net

Measuring Reactivity: Experimentally determining the reaction rates for each compound in the series.

Calculating Descriptors: Using quantum chemical methods (like DFT) to calculate a wide range of molecular descriptors for each compound. These could include electronic descriptors (HOMO/LUMO energies, atomic charges), steric descriptors (e.g., %Vbur, which measures steric bulk), and thermodynamic properties. chemrxiv.orgmdpi.comnih.gov

Building a Model: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) to build a mathematical model that relates the calculated descriptors to the measured reactivity. researchgate.netnih.gov

While no specific QSRR studies on this compound have been published, research on other classes of alcohols has successfully used this approach to elucidate reaction mechanisms and predict outcomes. chemrxiv.orgresearchgate.netmdpi.com Such a model could, for instance, reveal that the reaction rate is primarily controlled by the steric hindrance around the alcohol group or by the electron-donating/withdrawing nature of the substituents on the phenyl rings.

Synthetic Utility and Applications of 1,2,3 Triphenyl 2 Propen 1 Ol As a Chemical Building Block

Role as a Chiral Auxiliary and Ligand in Asymmetric Catalysis

Currently, there is a notable lack of specific, documented evidence in peer-reviewed literature detailing the application of 1,2,3-triphenyl-2-propen-1-ol as a chiral auxiliary or as a ligand in asymmetric catalysis. While structurally related triphenyl-substituted alcohols, such as the saturated analogue 1,2,3-triphenylpropan-2-ol, have been identified for their potential in controlling the stereochemistry of reactions, the specific utility of the unsaturated this compound in this capacity remains an area open for investigation. The combination of a chiral center at the alcohol-bearing carbon and the rigid propenyl backbone presents a theoretical basis for its potential in asymmetric transformations, though experimental validation is not yet present in the available scientific literature.

Applications in the Construction of Complex Organic Architectures and Natural Product Synthesis

The use of this compound as a starting material or intermediate in the total synthesis of natural products or the construction of other complex organic architectures is not extensively documented. Its synthesis is described as an outcome of new synthetic methodologies rather than as a key step in a larger synthetic campaign. The inherent steric bulk from the three phenyl groups may pose challenges for its incorporation into more complex structures, potentially limiting its widespread use as a versatile building block in multi-step syntheses. Further research would be required to explore and establish its role in this area of synthetic chemistry.

Derivatization for Specialized Analytical Probes or Functional Materials

The derivatization of this compound to create specialized analytical probes or functional materials is another area that appears to be underexplored in current scientific literature. While related compounds, like 1,1,3-triphenyl-2-propyn-1-ol, serve as precursors to functional materials such as rubrene (B42821) for chemiluminescence applications, similar functional applications for this compound have not been reported. The potential for its three phenyl rings and the hydroxyl group to be modified for the development of fluorescent probes, molecular sensors, or unique polymeric materials remains a theoretical possibility awaiting experimental exploration.

Contribution to Method Development for New Chemical Transformations

The primary context in which this compound appears in the chemical literature is as a product in the development of new synthetic methods. Specifically, the E-isomer of this compound has been synthesized as part of a study on the reactivity of α-phenylseleno-β-substituted styrenes.

In this context, the compound served as an example to demonstrate the efficacy of a particular synthetic transformation rather than being used as a tool to develop a new class of reactions. The research provided key characterization data for the molecule.

Table 1: Reported NMR Data for E-1,2,3-Triphenyl-2-propen-1-ol scielo.br

| Nucleus | Chemical Shift (δ) in CDCl₃ |

| ¹H NMR | 2.19 (br s, 1H), 6.16 (s, 1H), 6.99 (s, 1H), 7.20-7.43 (m, 15H) |

| ¹³C NMR | 71.1, 126.0, 127.0, 127.3, 127.4, 128.0, 128.2, 128.3, 128.4, 128.7, 131.8, 136.6, 139.3, 142.3, 142.6 |

This synthesis demonstrates a viable route to the compound, but its role was that of a target molecule, not an active participant in furthering reaction methodology. scielo.br

Future Directions and Emerging Research Trends

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is a key driver of innovation. For the synthesis of 1,2,3-triphenyl-2-propen-1-ol, researchers are exploring a range of new catalysts to improve reactivity and selectivity. These include:

Lignin-Based Catalysts: As a renewable and abundant biopolymer, lignin (B12514952) is emerging as a sustainable platform for catalysis. mdpi.com Lignin-based materials can be used as supports for metal nanoparticles or as acid catalysts themselves, offering an eco-friendly alternative to traditional petrochemical-based catalysts for C-C bond forming reactions. mdpi.com

Zinc Hydroxyapatite: This heterogeneous catalyst has shown high efficiency in the direct synthesis of aromatic alcohols from ethanol. acs.orgdlut.edu.cn Its unique structure and active sites can promote both dehydrogenation and coupling reactions, making it a promising candidate for the synthesis of complex aromatic alcohols. acs.orgdlut.edu.cn

Advanced Metal Catalysis: The development of novel transition metal catalysts continues to be a major focus. Ruthenium, rhodium, nickel, palladium, and gold complexes are being investigated for their ability to catalyze key bond-forming reactions with high efficiency and selectivity. nih.govmdpi.comacs.orgacs.orgresearchtrends.netbeilstein-journals.org For instance, recent advances in nickel-catalyzed cross-coupling reactions have enabled the stereoselective synthesis of tetrasubstituted alkenes, a structural motif present in many complex molecules. acs.org Similarly, gold catalysts are being explored for their unique ability to activate allylic alcohols for various transformations. beilstein-journals.org

Table 1: Comparison of Emerging Catalytic Systems for Aromatic and Allylic Alcohol Synthesis

| Catalytic System | Precursor/Substrate | Key Advantages | Potential Application for this compound Synthesis |

|---|---|---|---|

| Lignin-Based Catalysts | Various organic substrates | Renewable, eco-friendly, low cost mdpi.com | Sustainable C-C bond formation steps. mdpi.com |

| Zinc Hydroxyapatite | Ethanol | High efficiency for aromatic alcohol synthesis from biomass acs.orgdlut.edu.cn | Direct synthesis from simpler aromatic precursors. acs.orgdlut.edu.cn |

| Nickel Catalysts | Enol tosylates, boronic acids | Stereoselective formation of tetrasubstituted alkenes acs.org | Control of alkene geometry in the propenol backbone. acs.org |

| Gold Catalysts | Allylic alcohols | Mild reaction conditions, unique reactivity beilstein-journals.org | Activation of the allylic alcohol for further functionalization. beilstein-journals.org |

Development of Advanced Strategies for Stereochemical Control

The precise control of stereochemistry is a critical challenge in the synthesis of complex molecules like this compound, which contains a stereogenic center. Future research will undoubtedly focus on the development of more sophisticated strategies for stereochemical control, including:

Asymmetric Catalysis: The use of chiral catalysts is a powerful tool for inducing enantioselectivity. numberanalytics.com Researchers are designing novel chiral ligands for transition metals to create catalysts that can selectively produce one enantiomer of a chiral product. acs.orgnih.govrsc.org Dual-catalytic systems, where two different catalysts work in concert to control different aspects of the reaction, are also emerging as a powerful strategy for asymmetric synthesis. acs.orgnih.gov

Chiral Auxiliaries: Attaching a chiral auxiliary to a substrate can effectively guide the stereochemical outcome of a reaction. numberanalytics.com While this approach requires additional steps for attachment and removal of the auxiliary, it remains a valuable strategy for achieving high levels of stereocontrol. numberanalytics.com

Organocatalysis: The use of small organic molecules as catalysts has gained significant traction in recent years. Chiral organocatalysts can be highly effective in promoting enantioselective transformations and offer a metal-free alternative to traditional catalytic systems. rsc.org

The development of methods for the enantioselective construction of triaryl-substituted all-carbon quaternary stereocenters is particularly relevant to the synthesis of more complex analogues of this compound. rsc.org

Application of Machine Learning and Artificial Intelligence in Synthetic Route Design and Reactivity Prediction

Predict Reaction Outcomes: ML models can be trained on vast datasets of chemical reactions to predict the major product of a given reaction, as well as potential side products and yields. nih.govacs.org This can save significant time and resources by avoiding unsuccessful experiments.

Design Novel Synthetic Routes: AI algorithms can analyze the structure of a target molecule and propose multiple synthetic pathways, often identifying novel routes that may not be obvious to a human chemist. pharmafeatures.comlonza.comjelsciences.com These tools can also consider factors such as cost, safety, and environmental impact when suggesting routes. lonza.comresearchgate.net

Optimize Reaction Conditions: ML models can be used to predict the optimal reaction conditions (e.g., solvent, temperature, catalyst) for a given transformation, leading to improved yields and selectivity. sesjournal.comacs.org

Table 2: Applications of AI and Machine Learning in the Synthesis of Complex Alcohols

| Application | Description | Impact on Synthesis |

|---|---|---|

| Reaction Outcome Prediction | ML models predict the products and yields of chemical reactions. nih.govacs.org | Reduces trial-and-error experimentation, saving time and resources. sesjournal.com |

| Synthetic Route Design | AI algorithms propose novel and optimized synthetic pathways. pharmafeatures.comlonza.comjelsciences.com | Accelerates the identification of efficient and sustainable synthetic routes. lonza.comresearchgate.net |

| Reaction Condition Optimization | ML models identify the ideal parameters for a chemical reaction. sesjournal.comacs.org | Maximizes product yield and selectivity while minimizing waste. sesjournal.com |

Green Chemistry Innovations for Sustainable Synthesis of Triphenyl-Substituted Alcohols

The principles of green chemistry are increasingly guiding the development of new synthetic methods. For the synthesis of this compound and other triphenyl-substituted alcohols, a number of green innovations are being pursued:

Renewable Feedstocks: The use of biomass-derived starting materials, such as alcohols obtained from the fermentation of lignocellulose, offers a sustainable alternative to petroleum-based feedstocks. acs.orgdlut.edu.cnd-nb.info

Eco-Friendly Catalysts: The development of catalysts based on abundant and non-toxic materials, such as lignin or papaya peel-derived palladium nanoparticles, is a key area of research. mdpi.comacs.org Metal-free catalytic systems are also being explored to avoid the use of heavy metals. preprints.org

Greener Solvents and Solvent-Free Reactions: The replacement of hazardous organic solvents with more environmentally benign alternatives, such as water or ionic liquids, is a major goal of green chemistry. dntb.gov.uaresearchgate.netubc.ca In some cases, reactions can be carried out in the absence of any solvent, further reducing waste and environmental impact. researchgate.netmdpi.com

Energy Efficiency: The use of energy-efficient techniques, such as microwave irradiation or mechanochemical grinding, can significantly reduce the energy consumption of chemical processes. researchgate.netmdpi.com

By embracing these green chemistry principles, the synthesis of triphenyl-substituted alcohols can be made more sustainable and environmentally friendly, aligning with the broader goals of a circular economy. mdpi.comrsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.